REACTION_CXSMILES
|
Br[C:2]1[NH:6][C:5]([CH3:7])=[N:4][C:3]=1[CH:8]=[O:9].C(=O)([O-])O.[Na+].[ClH:15]>>[Cl:15][C:2]1[NH:6][C:5]([CH3:7])=[N:4][C:3]=1[CH:8]=[O:9] |f:1.2|
|
Name
|
|
Quantity
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400 mg
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Type
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reactant
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Smiles
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BrC1=C(N=C(N1)C)C=O
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Name
|
|
Quantity
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6 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 24 hr
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
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cooling until the mixture
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Type
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EXTRACTION
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Details
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the mixture was extracted twice with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
|
Hexane was added to the residue
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Type
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FILTRATION
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Details
|
the crystals were collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=C(N1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 222 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |